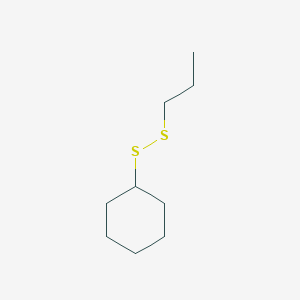
Iridium--manganese (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium–manganese (1/3) is a compound that combines iridium and manganese in a specific stoichiometric ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and energy production. Iridium is known for its high stability and catalytic activity, while manganese is valued for its magnetic properties and cost-effectiveness.
Vorbereitungsmethoden
The synthesis of iridium–manganese (1/3) can be achieved through several methods. One common approach involves the co-precipitation of iridium and manganese salts, followed by calcination at high temperatures to form the desired compound. Another method includes the use of molten salt chlorination, where iridium and manganese are reacted in a molten salt medium to produce the compound. Industrial production methods often involve the use of high-temperature pyrolysis and electrochemical deposition to ensure high purity and yield .
Analyse Chemischer Reaktionen
Iridium–manganese (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the compound can act as a catalyst for the oxygen evolution reaction (OER), which is crucial for water splitting and hydrogen production . Common reagents used in these reactions include oxygen, hydrogen peroxide, and other oxidizing agents. The major products formed from these reactions are typically oxides of iridium and manganese, such as iridium dioxide (IrO2) and manganese dioxide (MnO2).
Wissenschaftliche Forschungsanwendungen
Iridium–manganese (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolysis . In biology and medicine, iridium-based compounds are being explored for their potential anticancer properties, with studies showing promising results in targeting cancer cells . In industry, the compound is used in the production of green hydrogen, where it helps reduce the amount of iridium needed for efficient hydrogen production .
Wirkmechanismus
The mechanism of action of iridium–manganese (1/3) involves its ability to act as a catalyst in various chemical reactions. In the context of the oxygen evolution reaction (OER), the compound facilitates the adsorption and transformation of water molecules over the oxygen vacancies around the iridium sites, enhancing the overall efficiency of the reaction . The molecular targets and pathways involved include the localized lattice oxygen-mediated (L-LOM) mechanism, which boosts the adsorption and transformation of water molecules .
Vergleich Mit ähnlichen Verbindungen
Iridium–manganese (1/3) can be compared with other similar compounds, such as iridium dioxide (IrO2) and manganese dioxide (MnO2). While IrO2 is known for its high catalytic activity in OER, it is expensive and less abundant. MnO2, on the other hand, is more cost-effective but has lower catalytic efficiency. Iridium–manganese (1/3) offers a balance between cost and efficiency, making it a unique and valuable compound for various applications .
Similar compounds include:
- Iridium dioxide (IrO2)
- Manganese dioxide (MnO2)
- Iridium hexafluoride (IrF6)
- Iridium tetroxide (IrO4)
Eigenschaften
CAS-Nummer |
247934-25-4 |
|---|---|
Molekularformel |
IrMn3 |
Molekulargewicht |
357.03 g/mol |
IUPAC-Name |
iridium;manganese |
InChI |
InChI=1S/Ir.3Mn |
InChI-Schlüssel |
GLVCWOKKRINGGW-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Mn].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)

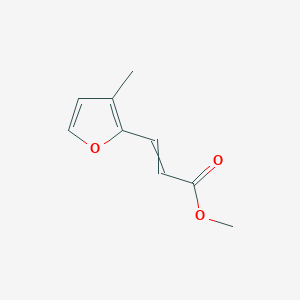
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
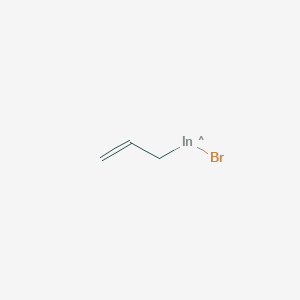
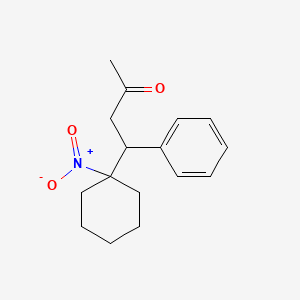
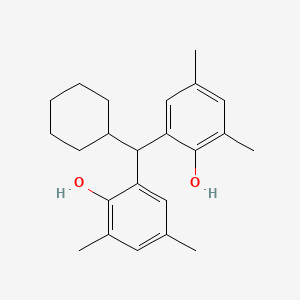
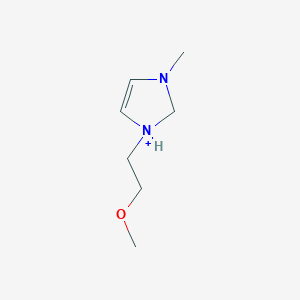
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
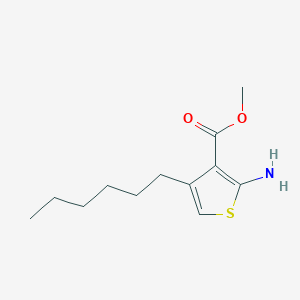
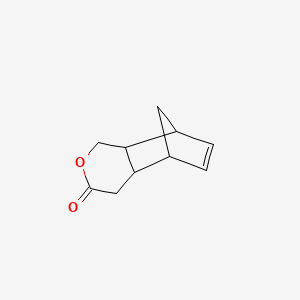
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)

